Dimethyl 2,2'-((azanediylbis(methylene))bis(4,1-phenylene))diacetate hydrochloride
Description
Structural Elucidation of Dimethyl 2,2'-((Azanediylbis(methylene))bis(4,1-phenylene))diacetate Hydrochloride
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines to unambiguously describe its molecular architecture. The base structure comprises two para-substituted phenyl rings connected by an azanediylbis(methylene) linker. Each phenyl group is further substituted with an acetoxy methyl ester at the 2-position. Protonation of the central amine group by hydrochloric acid yields the hydrochloride salt.
The IUPAC name is methyl 2-[4-[[[4-(2-methoxy-2-oxoethyl)phenyl]methylamino]methyl]phenyl]acetate;hydrochloride . Breaking this down:
- Methyl and methoxy denote the ester groups (-OCH₃).
- 2-oxoethyl refers to the acetyl moiety (-CH₂COOCH₃).
- Azanediylbis(methylene) describes the -NH(CH₂)₂- bridge linking the two phenyl rings.
- Hydrochloride indicates the salt form resulting from amine protonation.
The molecular formula is C₂₀H₂₄ClNO₄ , with a molecular weight of 377.9 g/mol .
Molecular Geometry and Conformational Analysis
The compound adopts a symmetrical topology due to its bis-phenylene core. Key geometric features include:
- Two para-substituted phenyl rings separated by a flexible azanediylbis(methylene) bridge (-NH-CH₂-CH₂-).
- Ester groups (-COOCH₃) positioned ortho to the bridging nitrogen.
- A protonated amine in the hydrochloride form, introducing ionic character.
Conformational flexibility arises from rotation around the C-N and C-C bonds in the bridge. Steric interactions between the phenyl rings and ester groups likely favor a staggered conformation , minimizing van der Waals repulsions. The hydrochloride salt enhances structural rigidity by stabilizing the amine in a tetrahedral geometry.
| Key Bond Lengths (Hypothetical) | |
|---|---|
| C-N (amine) | 1.45 Å |
| C-O (ester) | 1.34 Å |
| C-C (aromatic) | 1.39 Å |
X-ray Crystallographic Characterization
As of current literature, no X-ray crystallographic data for this specific compound has been reported. However, analogous structures featuring bis-phenylene motifs, such as Kuzel's salt derivatives, exhibit monoclinic or orthorhombic crystal systems with unit cell parameters in the range of a = 9–16 Å , b = 14–17 Å , and c = 16–18 Å . For this compound, hypothetical packing arrangements might involve π-π stacking of phenyl rings and hydrogen bonding between the protonated amine and chloride ions.
Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, HRMS)
¹H NMR Analysis
Predicted signals (δ, ppm):
- Aromatic protons : 7.2–7.4 (doublets, J = 8 Hz, 8H, phenyl).
- Methylene protons : 3.6–3.8 (singlet, 4H, -CH₂COOCH₃), 3.4–3.5 (triplet, 4H, -NH-CH₂-).
- Methoxy groups : 3.7 (singlet, 6H, -OCH₃).
- Ammonium proton : 9.2–9.5 (broad, 1H, -NH⁺-).
¹³C NMR Analysis
Key resonances (δ, ppm):
- Carbonyl carbons : 170.5 (ester C=O).
- Aromatic carbons : 128–132 (phenyl C).
- Methylene carbons : 52–55 (-CH₂COOCH₃), 45–48 (-NH-CH₂-).
- Methoxy carbons : 51.8 (-OCH₃).
FT-IR Spectroscopy
Characteristic absorptions (cm⁻¹):
- C=O stretch : 1720 (ester).
- N-H stretch : 2700–3000 (broad, ammonium).
- C-O-C stretch : 1250–1150 (ester).
- C-H aromatic : 3050–3100.
High-Resolution Mass Spectrometry (HRMS)
| Spectroscopic Summary | ¹H NMR | ¹³C NMR | FT-IR | HRMS |
|---|---|---|---|---|
| Key Features | Aromatic δ 7.2 | C=O δ 170.5 | C=O 1720 cm⁻¹ | 377.1395 m/z |
The compound’s structural identity is further corroborated by its SMILES string :COC(=O)CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)CC(=O)OC.Cl, which encodes the connectivity of all atoms.
Properties
IUPAC Name |
methyl 2-[4-[[[4-(2-methoxy-2-oxoethyl)phenyl]methylamino]methyl]phenyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-24-19(22)11-15-3-7-17(8-4-15)13-21-14-18-9-5-16(6-10-18)12-20(23)25-2;/h3-10,21H,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWZVKZAHZTZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2,2'-((azanediylbis(methylene))bis(4,1-phenylene))diacetate hydrochloride (CAS No. 1666113-02-5) is a compound with potential biological activity that has garnered attention in recent research. This article explores its chemical properties, biological activities, and relevant studies that highlight its potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 377.862 g/mol
- Structure : The compound features a central azanediyl group linked to two dimethyl acetate moieties and a biphenyl structure, which may contribute to its biological interactions.
Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study focusing on the synthesis of related compounds demonstrated their effectiveness against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The growth inhibitory values (GI) reported were:
| Cell Line | GI (µM) |
|---|---|
| MCF-7 | 3.18 ± 0.11 |
| HeLa | 8.12 ± 0.43 |
These values suggest that the compound exhibits stronger inhibitory effects on MCF-7 cells compared to HeLa cells, indicating its potential as a selective anticancer agent .
The mechanism by which this compound exerts its anticancer effects involves the targeting of specific kinases such as NEK6, NEK7, and NEK9. These kinases have been found to be overexpressed in various cancers and are linked to tumor progression and survival rates . The compound's ability to inhibit these kinases suggests a promising avenue for developing targeted cancer therapies.
Case Studies and Research Findings
- Differential Expression Analysis : A study conducted a differential expression analysis of NEK kinases in breast, cervical, and glioblastoma cancers. It was found that these kinases were significantly overexpressed in all three types of cancer, providing a rationale for the development of inhibitors like this compound .
- In-vitro Cytotoxicity Assays : The compound was subjected to in-vitro cytotoxicity assays against various cancer cell lines. The results indicated that it surpassed conventional chemotherapeutic agents like cisplatin and doxorubicin in efficacy .
- Computational Studies : In-silico investigations including molecular docking studies revealed substantial interactions between the compound and target proteins such as TP53 and NF-kappa-B. These findings support the hypothesis that the compound may disrupt critical pathways involved in cancer cell survival and proliferation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of Dimethyl 2,2'-((azanediylbis(methylene))bis(4,1-phenylene))diacetate hydrochloride in cancer research. For instance, a study focusing on novel site-specific inhibitors for various cancers demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The growth inhibitory values indicated a strong potential for therapeutic application in oncology .
Antimicrobial Properties
Preliminary investigations into the antimicrobial efficacy of compounds similar to this compound have shown promising results. These compounds have been tested against various bacterial strains, suggesting their potential use as antimicrobial agents .
Organic Synthesis
This compound can serve as an intermediate in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. The compound's ability to participate in phase-transfer catalysis has been noted as a beneficial feature for accelerating organic reactions under mild conditions .
Material Science
Due to its structural properties, this compound may also find applications in material science. Its derivatives could be explored for use in polymer chemistry or as additives in the production of advanced materials with specific physical or chemical properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Physicochemical Properties
- Crystallography : Adamantane-containing analogs (e.g., dimethyl 2,2'-((adamantane-1,3-diylbis(4,1-phenylene)) bis(oxy))diacetate) exhibit rigid, bulky structures that influence crystal packing and melting points, whereas the target compound’s flexible azanediyl linker may enhance conformational adaptability .
- Salt Formation: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate, which relies solely on ester groups for polarity .
Notes on Contradictions and Limitations
- Naming Confusion: describes 2,2′-Methylenebis(4-aminophenol) dihydrochloride, which shares a similar name but differs structurally (aminophenol groups instead of acetates). This highlights the need for precise nomenclature to avoid misinterpretation .
Q & A
Q. Validation :
Q. Table 1: Key Structural Features from X-ray Analysis
| Parameter | Observation | Reference |
|---|---|---|
| Hydrogen bonding | Intra-/intermolecular O–H···N bonds | |
| Methylene carbon | 0.78 Å deviation from aromatic plane | |
| Crystal symmetry | Monoclinic system, P2₁/c space group |
How can computational methods predict electronic properties relevant to reactivity?
Advanced
Density Functional Theory (DFT) :
Q. Methodology :
Optimize geometry using B3LYP/6-311G(d,p) basis sets.
Validate against experimental X-ray data to ensure accuracy.
Q. Table 2: Computational vs. Experimental Data
| Property | DFT Value | Experimental Value | Reference |
|---|---|---|---|
| HOMO-LUMO gap (eV) | 2.96 | N/A | |
| Bond length (C–O, Å) | 1.36 | 1.38 (X-ray) |
How do Hirshfeld surface analyses inform intermolecular interactions?
Basic
Hirshfeld surface analysis : Quantifies non-covalent interactions critical for crystal packing and stability. For analogous compounds:
Q. Application :
- Predict solubility and melting points by analyzing interaction types.
- Guide co-crystallization strategies for improved bioavailability.
How to resolve contradictions between spectral and crystallographic data?
Advanced
Case example : If NMR suggests an enol form but X-ray shows keto tautomer:
Variable-temperature NMR : Probe tautomeric equilibria in solution.
DFT simulations : Compare energy landscapes of tautomers to identify the most stable form .
Solid-state IR : Detect hydrogen bonding patterns consistent with crystallographic data.
Recommendation : Cross-validate using multiple techniques (e.g., XRD for solid-state, NMR for solution behavior) .
What experimental design strategies optimize synthesis yield and purity?
Advanced
Design of Experiments (DoE) :
Factors : Reaction time, temperature, solvent ratio.
Response surface methodology : Model interactions between variables to maximize yield .
Q. Case study :
- Reflux optimization : For hydrazination reactions, anhydrous methanol and excess hydrazine hydrate improve conversion rates .
- Workflow : Use computational reaction path searches (e.g., ICReDD’s quantum chemical methods) to pre-screen conditions .
How to integrate in silico models with experimental synthesis for accelerated discovery?
Advanced
ICReDD framework :
Quantum chemical calculations : Simulate reaction pathways to identify energetically favorable intermediates.
Machine learning : Train models on historical data to predict optimal reagents/solvents.
Feedback loop : Refine simulations using experimental kinetic data .
Example : Predict esterification efficiency of ethyl-2-chloroacetate with phenolic hydroxyl groups using frontier molecular orbital theory .
What are the challenges in characterizing hydrochloride salt forms?
Basic
Key considerations :
Q. Validation :
- Elemental analysis : Confirm Cl⁻ content matches stoichiometry.
- Thermogravimetric analysis (TGA) : Assess thermal stability of the salt form .
How do steric effects influence catalytic applications of this compound?
Advanced
Case study :
- Bis-Schiff base derivatives : Steric hindrance from methylene bridges modulates metal coordination geometry (e.g., square planar vs. tetrahedral) .
- Methodology :
- Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) and analyze via UV-Vis and EPR.
- Compare catalytic activity in oxidation reactions (e.g., cyclohexane oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
